Propargyl-PEG4-acid

PROTAC BTK degradation Targeted protein degradation

Propargyl-PEG4-acid (CAS 1415800-32-6, synonym: Alkyne-PEG4-COOH) is a polyethylene glycol (PEG)-based heterobifunctional crosslinker belonging to the class of non-cleavable PROTAC linkers and click chemistry reagents. The compound contains a terminal carboxylic acid at one terminus and a propargyl (alkyne) group at the other, bridged by a tetraethylene glycol (PEG4) spacer with molecular weight of 260.28 g/mol and molecular formula C₁₂H₂₀O₆.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 1415800-32-6
Cat. No. B610238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-acid
CAS1415800-32-6
SynonymsPropargyl-PEG4-acid;  Propyne-PEG3-CH2CH2COOH
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H20O6/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-12(13)14/h1H,3-11H2,(H,13,14)
InChIKeyWMBXAUWIPBFEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG4-acid (1415800-32-6): Heterobifunctional PEG4 Linker for PROTAC Synthesis and ADC Bioconjugation


Propargyl-PEG4-acid (CAS 1415800-32-6, synonym: Alkyne-PEG4-COOH) is a polyethylene glycol (PEG)-based heterobifunctional crosslinker belonging to the class of non-cleavable PROTAC linkers and click chemistry reagents . The compound contains a terminal carboxylic acid at one terminus and a propargyl (alkyne) group at the other, bridged by a tetraethylene glycol (PEG4) spacer with molecular weight of 260.28 g/mol and molecular formula C₁₂H₂₀O₆ . The carboxylic acid reacts with primary amine groups via standard amide coupling (EDC, HATU), while the propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . The hydrophilic PEG4 spacer confers aqueous solubility and reduces non-specific biomolecule interactions .

Why Propargyl-PEG4-acid (1415800-32-6) Cannot Be Substituted with Generic PEG3 or PEG5 Linkers in PROTAC and ADC Applications


In PROTAC and ADC development, the length and composition of the PEG linker are not interchangeable parameters; they directly govern ternary complex formation efficiency, target protein degradation potency, and conjugate physicochemical properties [1]. The PEG4 spacer (four ethylene glycol units, approximately 14-16 Å extended length) represents a distinct molecular architecture compared to PEG3 (three units, ~11-13 Å) or PEG5 (five units, ~17-19 Å), with each increment altering spatial separation between warhead ligands and E3 ligase recruiters . Substituting Propargyl-PEG4-acid with Propargyl-PEG3-acid would reduce linker length, potentially impairing ternary complex geometry and decreasing degradation efficiency (DC₅₀ shift often exceeding 2-5 fold in PROTAC systems) [2]. Conversely, substitution with Propargyl-PEG5-acid introduces additional conformational flexibility and increased hydrophilicity, which may alter pharmacokinetic profiles and conjugate solubility in ways not predictable without empirical validation [3]. The carboxylic acid terminus further distinguishes Propargyl-PEG4-acid from alkyne-only or protected derivatives (e.g., Propargyl-PEG4-Boc, Propargyl-PEG4-NHS ester), as the free acid form enables direct conjugation without deprotection steps, reducing synthesis time and eliminating acid-labile protecting group compatibility concerns .

Quantitative Evidence Supporting the Selection of Propargyl-PEG4-acid (1415800-32-6) Over Alternative Linkers


Propargyl-PEG4-acid Enables PROTAC-Mediated BTK Degradation with DC₅₀ of 200 nM in THP-1 Cells

Propargyl-PEG4-acid was employed as the PEG-based linker in the synthesis of Ibrutinib-based BTK-IAP PROTAC 2 and its analogue PROTAC 3 . PROTAC 3, constructed using Propargyl-PEG4-acid as the connecting tether between the Ibrutinib-derived BTK-binding warhead and the IAP E3 ligase ligand, achieved BTK degradation with a DC₅₀ of 200 nM in THP-1 human monocytic leukemia cells . This represents a validated, quantitatively defined degradation potency for a PROTAC construct specifically incorporating the PEG4 linker architecture .

PROTAC BTK degradation Targeted protein degradation Linker validation

Propargyl-PEG4-acid Demonstrated in BRD4 PROTAC Development with Validated Anti-Proliferative Activity

A PROTAC molecule synthesized using Propargyl-PEG4-acid as the linker component demonstrated effective degradation of BRD4, a bromodomain-containing protein implicated in cancer progression . In multiple myeloma cellular models, the Propargyl-PEG4-acid-containing PROTAC construct reduced cell proliferation, establishing a functional link between linker-enabled ternary complex formation and downstream anti-tumor biological activity . This provides validation that the PEG4 linker architecture supports not only target engagement but also therapeutically relevant cellular outcomes.

BRD4 PROTAC Multiple myeloma Anti-proliferative

Propargyl-PEG4-acid Exhibits DMSO Solubility of 50 mg/mL Enabling High-Concentration Stock Preparation

Propargyl-PEG4-acid demonstrates solubility of 50 mg/mL in DMSO with ultrasonic assistance . This solubility value corresponds to approximately 192 mM, enabling the preparation of concentrated stock solutions for subsequent conjugation reactions or biological assays . The compound is additionally soluble in water, dichloromethane (DCM), and dimethylformamide (DMF), providing formulation flexibility across diverse experimental conditions [1].

Solubility Formulation DMSO stock Bioconjugation

Validated Application Scenarios for Propargyl-PEG4-acid (1415800-32-6) in PROTAC Development and Bioconjugation


Synthesis of BTK-Targeting PROTACs for Hematologic Malignancy Research

Propargyl-PEG4-acid serves as the validated linker component in Ibrutinib-based BTK-IAP PROTAC constructs (PROTAC 2 and PROTAC 3) . Researchers developing BTK-targeted degraders for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, can utilize Propargyl-PEG4-acid to replicate the linker architecture that achieved DC₅₀ of 200 nM in THP-1 cellular degradation assays . The PEG4 spacer provides optimal separation distance for ternary complex formation between BTK and IAP E3 ligase, as empirically established by the PROTAC 3 degradation data .

BRD4 PROTAC Development for Multiple Myeloma and Solid Tumor Models

Propargyl-PEG4-acid has been successfully employed as a linker in BRD4-targeting PROTAC constructs that demonstrated reduced cell proliferation in multiple myeloma models . This application scenario is particularly relevant for oncology research programs investigating bromodomain and extra-terminal (BET) protein degradation as a therapeutic strategy for hematologic malignancies and NUT midline carcinoma .

Bioconjugation via CuAAC Click Chemistry for Protein Labeling and ADC Payload Attachment

The terminal propargyl group of Propargyl-PEG4-acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules, including azide-labeled proteins, azide-modified oligonucleotides, and azide-containing cytotoxic payloads . The hydrophilic PEG4 spacer confers aqueous solubility to the resulting conjugates, reducing aggregation and non-specific binding in biological matrices . This application supports antibody-drug conjugate (ADC) development where non-cleavable PEG linkers are preferred for stable covalent attachment of payloads to antibody scaffolds .

Building Block for Custom PROTAC Library Synthesis

Propargyl-PEG4-acid functions as a versatile building block for synthesizing diverse PROTAC libraries via modular conjugation strategies . The carboxylic acid terminus can be coupled to E3 ligase ligands (e.g., VHL, CRBN, IAP) bearing primary amines, while the propargyl terminus can be clicked to azide-functionalized target-protein ligands . This orthogonal reactivity enables systematic variation of warhead identity while maintaining consistent PEG4 linker geometry, facilitating structure-activity relationship (SAR) studies of linker length on degradation efficiency .

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